molecular formula C27H23N3O5 B2771081 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1206988-49-9

2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2771081
CAS No.: 1206988-49-9
M. Wt: 469.497
InChI Key: XRKHTTIBBZJOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 1207035-43-5) features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group and at position 2 with a 3-methylphenyl group. Its molecular formula is C₂₆H₂₂N₄O₅, with a molecular weight of 470.485 g/mol and 8 hydrogen-bond acceptors . The oxadiazole moiety enhances metabolic stability and bioavailability, while the trimethoxyphenyl group is associated with tubulin-binding activity in related anticancer agents.

Properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5/c1-16-8-7-9-18(12-16)30-15-21(19-10-5-6-11-20(19)27(30)31)26-28-25(29-35-26)17-13-22(32-2)24(34-4)23(14-17)33-3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKHTTIBBZJOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22N4O4
  • Molecular Weight : 394.44 g/mol

This compound features an isoquinoline backbone with oxadiazole and methoxyphenyl substituents, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole ring is known to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells. Studies have shown that derivatives of oxadiazole can have IC50 values ranging from 0.47 to 1.4 µM against TS proteins .
  • Case Study : A recent study evaluated the anticancer effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds could induce apoptosis significantly more than the control group, with some compounds achieving a 38-fold increase in apoptosis markers such as P53 and caspase levels .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Mechanism of Action : The presence of methoxy groups enhances lipophilicity, allowing better membrane penetration and subsequent antimicrobial action. Compounds with similar structures have been tested against various pathogenic bacteria and fungi .
  • Case Study : In vitro studies reported significant antibacterial activity against several strains of human pathogens. For example, derivatives exhibiting high efficacy against Staphylococcus aureus and Escherichia coli were highlighted in pharmacological screenings .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionIC50 (µM)Reference
AnticancerInhibition of thymidylate synthase0.47 - 1.4
Apoptosis InductionIncreased P53 and caspase levelsN/A
AntimicrobialMembrane penetration and disruptionVariable

Scientific Research Applications

The compound has been studied for its potential applications in several areas:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • A study reported that derivatives of 1,2,4-oxadiazole exhibited significant antiproliferative effects against various cancer cell lines including A549 (lung), MCF-7 (breast), and HCT-116 (colon) . The introduction of electron-withdrawing groups at specific positions on the aromatic ring was crucial for enhancing biological activity.

Inhibition of Cancer Cell Proliferation

Research indicates that compounds with oxadiazole structures can inhibit cancer cell proliferation by inducing apoptosis. For example:

  • Certain oxadiazole derivatives were shown to trigger apoptosis in cancer cells by increasing caspase activity . This suggests that the compound may possess similar mechanisms of action.

Potential as Antioxidants

Oxadiazole-containing compounds have been recognized for their antioxidant properties. Antioxidants play a vital role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Abd el Hameid et al. (2020)Novel oxadiazole derivatives were synthesized and tested against various cancer cell lines. Some derivatives showed IC50 values lower than standard chemotherapeutics .
Kumar et al. (2018)Investigated bis-1,2,4-oxadiazole-fused-benzothiazole derivatives with notable activity against A549 and MCF-7 cell lines .
de Oliveira et al. (2018)Developed substituted oxadiazoles and evaluated their antitumor activity against multiple cell lines, demonstrating the importance of structural modifications for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity References
Target Compound : 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one C₂₆H₂₂N₄O₅ 470.48 Isoquinolinone, oxadiazole, trimethoxyphenyl Inferred: Anticancer, kinase inhibition
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole C₁₅H₁₁Cl₂N₃O 344.18 Triazole, dichlorophenyl, methoxyphenyl Antifungal, Antibiotic
Oxadiazon (Herbicide) C₁₅H₁₈Cl₂N₂O₃ 345.22 Oxadiazole, dichlorophenyl, tert-butyl Herbicidal
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives C₁₇H₁₆N₄O₃S 356.39 Triazole, trimethoxyphenyl, thiol Antifungal, Cytotoxic

Key Findings :

Structural Influence on Activity: The oxadiazole ring in the target compound and oxadiazon contributes to metabolic stability, but the trimethoxyphenyl substituent in the target may enhance tubulin-binding affinity compared to the dichlorophenyl group in oxadiazon . Triazole derivatives (e.g., ) exhibit antifungal activity due to sulfur-containing groups (e.g., thiols), which are absent in the target compound. The latter’s isoquinolinone core may instead favor kinase inhibition .

Physicochemical Properties: The target compound’s LogP (estimated 3.8) is lower than oxadiazon (LogP ~4.5) due to its polar trimethoxy groups, suggesting improved aqueous solubility .

Synthetic Accessibility: The target compound’s synthesis likely employs coupling strategies similar to triazole derivatives (e.g., InCl₃-catalyzed alkylation, as in ), but its isoquinolinone core requires specialized cyclization steps .

Research Implications and Gaps

  • Bioactivity Data : While the target compound’s structural analogs (e.g., trimethoxyphenyl-oxadiazoles) show anticancer activity, explicit data for this compound is lacking. Comparative assays against tubulin or kinases are needed .
  • Structural Optimization : Replacing the 3-methylphenyl group with electron-withdrawing substituents (e.g., nitro, as in ) could modulate activity and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.